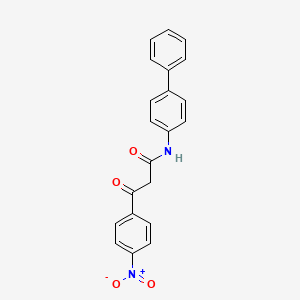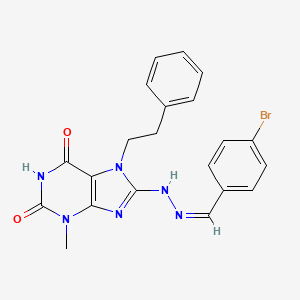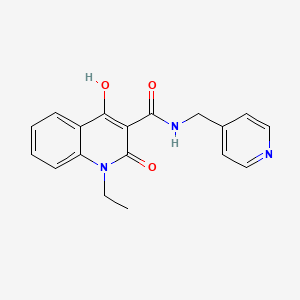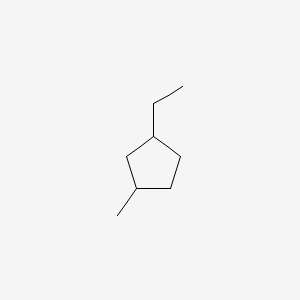![molecular formula C16H14N4O2 B11994716 3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11994716.png)
3-(furan-2-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide: is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Formation of the Hydrazide Group: This step involves the reaction of the pyrazole-furan intermediate with hydrazine hydrate under controlled conditions.
Condensation with Phenyl-Ethylidene: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amines derived from the reduction of the hydrazide group.
Substitution Products: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: It is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, stabilizing the compound within the target site. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the phenyl-ethylidene group.
2H-Pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide: Lacks the furan ring.
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid (1-methyl-ethylidene)-hydrazide: Has a methyl group instead of a phenyl group.
Uniqueness
The presence of both the furan and pyrazole rings, along with the phenyl-ethylidene group, makes 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
5-(furan-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-11(12-6-3-2-4-7-12)17-20-16(21)14-10-13(18-19-14)15-8-5-9-22-15/h2-10H,1H3,(H,18,19)(H,20,21)/b17-11+ |
InChIキー |
SCVNFJPMPRUOII-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CO2)/C3=CC=CC=C3 |
正規SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994652.png)
![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)




![N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]butanamide](/img/structure/B11994702.png)
